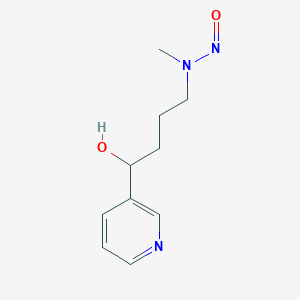

(s)-(4-Benzylmorpholin-3-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol involves key steps such as resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction. The Grignard reaction is optimized using a combination of iodine and DIBAL-H for initiation, demonstrating the potential for continuous process implementation with magnesium recycling (Kopach et al., 2009).

Molecular Structure Analysis

Molecular structure analysis through methods such as NMR, HRMS, and X-ray diffraction provides insights into the stereochemistry and conformation of (S)-(4-Benzylmorpholin-3-yl)methanol and its intermediates. Crystallographic and conformational analyses confirm the structures of synthesized compounds, with DFT studies further validating these structures (Huang et al., 2021).

Chemical Reactions and Properties

(S)-(4-Benzylmorpholin-3-yl)methanol undergoes various chemical reactions, including photoinduced rearrangements and Grignard reactions, which are essential for its transformation into valuable pharmaceutical intermediates. Its reactivity facilitates the synthesis of complex molecules, highlighting its importance in organic synthesis (Fan et al., 2017).

Physical Properties Analysis

The physical properties of (S)-(4-Benzylmorpholin-3-yl)methanol, including solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis processes. These properties are determined through spectroscopic studies and X-ray crystallography, providing a foundation for its use in various chemical reactions (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and participation in cycloadditions and other organic transformations, underline the versatility of (S)-(4-Benzylmorpholin-3-yl)methanol. Studies on its electrochemical behavior and fluorescence derivatization for high-performance liquid chromatography further exemplify its utility in analytical and synthetic chemistry (Iwata et al., 1986).

Applications De Recherche Scientifique

Practical Synthesis of Chiral 2-Morpholine

A commercial synthesis was developed for a key starting material for a phase 2 investigational drug at Eli Lilly and Company, demonstrating the application of (S)-(4-Benzylmorpholin-3-yl)methanol in pharmaceutical intermediate production. The synthesis involved a high-yielding Grignard reaction, optimized using iodine and DIBAL-H, demonstrating its potential for scalable pharmaceutical applications (Kopach et al., 2009).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

This compound's derivative was part of a study to create a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, critical in click chemistry. The study presented a ligand forming a stable complex with CuCl, highlighting its efficiency in catalyzing cycloaddition reactions under various conditions, including water and neat conditions, with low catalyst loadings and compatibility with free amino groups, emphasizing its utility in organic synthesis and drug development (Ozcubukcu et al., 2009).

Corrosion Inhibition for Mild Steel

Derivatives of (S)-(4-Benzylmorpholin-3-yl)methanol were investigated as corrosion inhibitors for mild steel in acidic media, an essential study for materials science and engineering. The research found that these derivatives effectively inhibited corrosion, suggesting their potential as protective agents in industrial applications, particularly in environments where corrosion poses a significant challenge (Ma et al., 2017).

Methanol as a Hydrogen Source and C1 Synthon

A study highlighted methanol's role as a hydrogen source and C1 synthon, finding interesting applications in both chemical synthesis and energy technologies. This research underscored methanol's effectiveness in N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, with implications for green chemistry and sustainable synthesis practices (Sarki et al., 2021).

Solvent Effects on Molecular Aggregation

Investigations into solvent effects on molecular aggregation highlighted the impact of methanol on the behavior of specific compounds, contributing to the broader understanding of solvation phenomena and molecular interactions in solutions. This research can inform the development of new materials and the optimization of reaction conditions in both academic and industrial settings (Matwijczuk et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3S)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363825 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(4-Benzylmorpholin-3-yl)methanol | |

CAS RN |

101376-25-4 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.